molecular formula C26H27N3O3 B11450375 N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide

N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide

Cat. No.: B11450375
M. Wt: 429.5 g/mol
InChI Key: CPMLDVPUGKFPHD-UHFFFAOYSA-N
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Description

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole core linked to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the dimethoxybenzamide moiety is carried out using coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE include:

Uniqueness

What sets N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4-DIMETHOXYBENZAMIDE apart from similar compounds is its unique structure, which combines a benzodiazole core with a dimethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H27N3O3/c1-17-9-10-18(2)20(13-17)16-29-22-8-6-5-7-21(22)28-25(29)15-27-26(30)19-11-12-23(31-3)24(14-19)32-4/h5-14H,15-16H2,1-4H3,(H,27,30)

InChI Key

CPMLDVPUGKFPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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